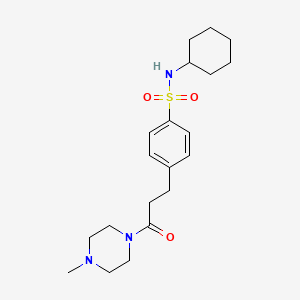
N-cyclohexyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is also known as CPI-1189 and belongs to the family of sulfonamides. It has been found to have potential therapeutic properties and is being studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide is not fully understood. However, it has been found to have an inhibitory effect on the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4, this compound can increase cAMP levels, which can lead to various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It has also been extensively studied for its potential therapeutic properties and mechanism of action, making it a valuable tool for scientific research. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for the study of N-cyclohexyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide. One direction is to further study its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Another direction is to investigate its mechanism of action in more detail to fully understand how it exerts its physiological effects. Additionally, further studies are needed to evaluate its toxicity and potential side effects.
Synthesis Methods
The synthesis of N-cyclohexyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide involves the reaction of cyclohexylamine with 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and is carried out in a solvent such as dichloromethane. The product is obtained in high yield and purity through a simple workup process.
Scientific Research Applications
N-cyclohexyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to have potential therapeutic properties and has been studied for its use in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
N-cyclohexyl-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-22-13-15-23(16-14-22)20(24)12-9-17-7-10-19(11-8-17)27(25,26)21-18-5-3-2-4-6-18/h7-8,10-11,18,21H,2-6,9,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOLXFIFHJJZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7695581.png)


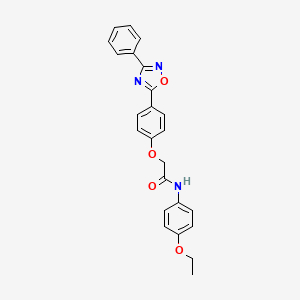

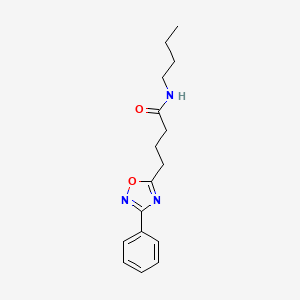
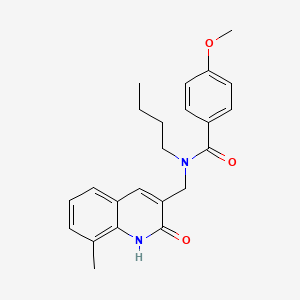

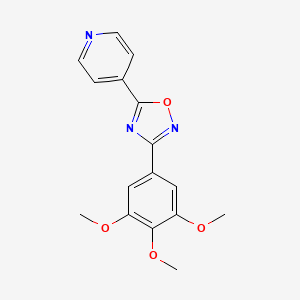
![3-Chloro-4-cyanophenyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B7695625.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7695648.png)
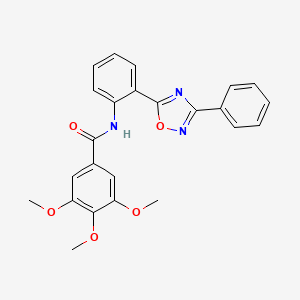
![methyl 4,5-dimethoxy-2-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7695672.png)